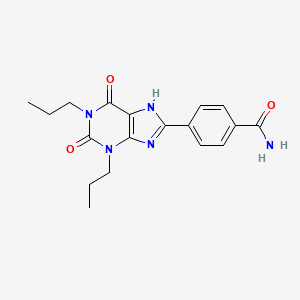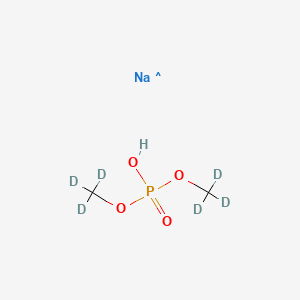![molecular formula C28H27N3O3 B14080492 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the hydroxy, dimethyl, methoxy, and phenyl groups through substitution reactions.
- Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the double bonds or aromatic rings, leading to the formation of saturated compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Cell signaling: It can be used to study cell signaling pathways.
Medicine
Drug development: The compound and its derivatives may have potential as therapeutic agents for various diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: The compound may be used in the development of new materials with unique properties.
Agriculture: It can be used as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting cell signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,4-c]pyrazoles: Other compounds in this class with different substituents.
Phenyl-substituted pyrazoles: Compounds with similar core structures but different phenyl group substitutions.
Uniqueness
The uniqueness of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Propriétés
Formule moléculaire |
C28H27N3O3 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27N3O3/c1-17-15-18(2)27(32)22(16-17)24-23-25(30-29-24)28(33)31(26(23)20-7-5-4-6-8-20)14-13-19-9-11-21(34-3)12-10-19/h4-12,15-16,26,32H,13-14H2,1-3H3,(H,29,30) |
Clé InChI |
NZXKMEWFJISLKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)
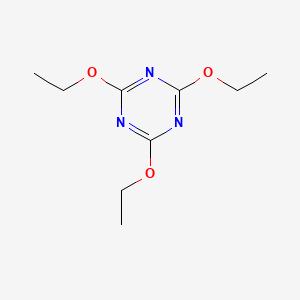
![{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate](/img/structure/B14080439.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080447.png)
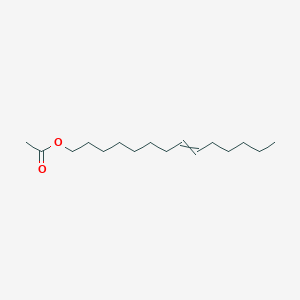
![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)
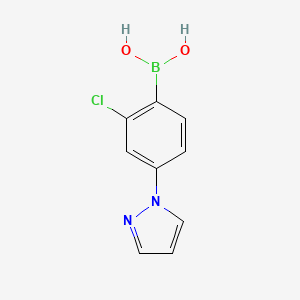

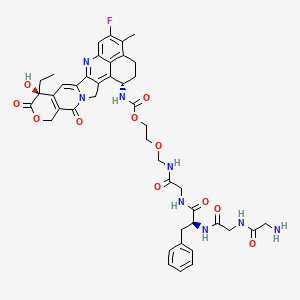
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
